Pholedrine

Catalog No.
S539521
CAS No.
370-14-9
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pholedrine

CAS Number

370-14-9

Product Name

Pholedrine

IUPAC Name

4-[2-(methylamino)propyl]phenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3

InChI Key

SBUQZKJEOOQSBV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-hydroxy-N-methylamphetamine, 4-hydroxymethamphetamine, p-hydroxymethamphetamine, Pholedrin liquidum, Pholedrin-longo-Isis, pholedrine, pholedrine sulfate (1:1), pholedrine sulfate (2:1), pholedrine, sulfate (1:1), (+-)-isomer, pholedrine, sulfate (2:1), (+-)-isomer, pulsotyl, veritol

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NC

The exact mass of the compound Pholedrine is 165.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. It belongs to the ontological category of amphetamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic agent belonging to the substituted phenethylamine and amphetamine class. Its primary mechanism of action is as an indirectly acting sympathomimetic amine, which stimulates the sympathetic nervous system by promoting the release of norepinephrine from presynaptic neurons. This activity results in characteristic adrenergic and hypertensive effects, making it a subject of study in cardiovascular research and a tool in ophthalmology for inducing mydriasis (pupil dilation) to diagnose conditions like Horner's syndrome.

While structurally related to other sympathomimetics like ephedrine, phenylephrine, and synephrine, Pholedrine is not a direct substitute. Even minor differences in molecular structure among sympathomimetic amines lead to distinct pharmacological and toxicological profiles, including receptor binding affinities and cardiovascular effects. For instance, the position of a hydroxyl group on the phenyl ring can dramatically alter a compound's binding to α- and β-adrenergic receptor subtypes, resulting in different vasopressor, heart rate, and metabolic responses. Such variations mean that substituting Pholedrine with a close analog can compromise experimental reproducibility and lead to unexpected physiological outcomes, making precise compound selection critical for targeted research.

Differentiated Vasopressor Potency Compared to Ephedrine

Early animal studies reported Pholedrine's vasopressor action to be more potent than that of ephedrine, a common in-class substitute. This suggests that lower doses may be required to achieve a similar hypertensive effect in relevant research models. While both are used to manage hypotension, this potency difference is a key selection factor for studies requiring strong vasopressor support without the specific receptor activity profile of agents like phenylephrine.

Evidence DimensionVasopressor Action
Target Compound DataMore potent than ephedrine
Comparator Or BaselineEphedrine (less potent)
Quantified DifferenceNot quantified in available sources, but described as more potent.
ConditionsAnimal models, as reported in 1937.

This greater potency allows researchers to use potentially lower concentrations to achieve desired hypertensive effects, which can reduce off-target effects and conserve material.

Distinct Receptor Interaction Profile Compared to Synephrine and Phenylephrine (m-Synephrine)

Pholedrine's structure as a p-hydroxy (para-hydroxy) substituted amphetamine differentiates its receptor activity from m-hydroxy analogs like phenylephrine (m-synephrine). The para-hydroxy group, as seen in the related p-synephrine, is associated with decreased binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors compared to meta-substituted or non-hydroxylated analogs. Specifically, p-synephrine was found to be approximately 50-fold less potent in activating human α-1a adrenergic receptors than agonists without the para-hydroxyl group. This suggests Pholedrine has a more subtle, indirect mechanism of action compared to the potent, direct α-1 agonism of phenylephrine.

Evidence DimensionAdrenergic Receptor Activation
Target Compound DataInferred to have lower direct binding affinity to α/β receptors due to para-hydroxy group.
Comparator Or BaselinePhenylephrine (m-synephrine): Potent and selective α-1 agonist. Ephedrine: Mixed α- and β-adrenergic agonist.
Quantified Differencep-Synephrine is ~50-fold less potent at human α-1a receptors, a structural relative of Pholedrine.
ConditionsIn vitro human adrenergic receptor activation assays.

For studies requiring norepinephrine release without strong direct α-1 receptor activation, Pholedrine offers a distinct mechanistic profile compared to the direct vasoconstrictor phenylephrine.

Functional Efficacy in Ocular Diagnostics Comparable to Hydroxyamphetamine

In a direct comparison in healthy human subjects, a 1% solution of Pholedrine produced mydriatic (pupil-dilating) effects similar to those of 0.5% hydroxyamphetamine, a closely related diagnostic agent. This established Pholedrine as a functional substitute for localizing nerve lesions in Horner's syndrome, acting as an indirect sympathomimetic to release norepinephrine. The effect is dependent on intact postganglionic sympathetic neurons, providing a clear diagnostic output.

Evidence DimensionMydriatic Effect
Target Compound Data1% Pholedrine solution produces a mean pupil dilation of 2.2 mm.
Comparator Or Baseline0.5% Hydroxyamphetamine solution (produces similar effects).
Quantified DifferenceFunctionally equivalent at the specified concentrations.
ConditionsTopical administration via eyedrops in human subjects.

This provides direct evidence of Pholedrine's utility and efficacy as a reliable neuropharmacological tool, making it a validated choice for researchers studying oculosympathetic pathways.

Cardiovascular Research: Investigating Indirect Sympathomimetic Vasopressors

Based on its established vasopressor potency and indirect mechanism of action, Pholedrine is well-suited for preclinical models of hypotension where the research goal is to study the effects of norepinephrine release rather than direct receptor agonism. Its differentiated profile from direct-acting agents like phenylephrine makes it a valuable tool for comparative pharmacology studies.

Neuropharmacology: Probing the Integrity of Sympathetic Nerve Terminals

The demonstrated efficacy of Pholedrine in diagnosing Horner's syndrome by differentiating pre- and postganglionic lesions highlights its utility as a specific neuropharmacological probe. Researchers can use this compound in experimental models to assess the functional status of sympathetic innervation in various tissues, relying on its validated, indirect norepinephrine-releasing action.

Comparative Drug Mechanism Studies

Given its structural relation but distinct receptor interaction profile compared to analogs like phenylephrine and ephedrine, Pholedrine serves as an ideal reference compound. It can be used to delineate the specific physiological consequences of indirect sympathomimetic action versus the direct alpha- and/or beta-adrenergic agonism of its common substitutes in cellular or organ-level assays.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

165.115364102 Da

Monoisotopic Mass

165.115364102 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AY28O44JGD

Related CAS

6114-26-7 (sulfate[2:1])

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Central Nervous System Stimulants

Pictograms

Irritant

Irritant

Other CAS

370-14-9

Metabolism Metabolites

HO-MA is a known human metabolite of p-Methoxymethamphetamine, R-(-)-.

Wikipedia

Pholedrine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Pholedrine is a marker of direct disposal of methamphetamine

Richard Bade, Maulik Ghetia, Andrew Chappell, Jason M White, Cobus Gerber
PMID: 33836378   DOI: 10.1016/j.scitotenv.2021.146839

Abstract

Consumption of methamphetamine has primarily been estimated in wastewater-based epidemiology by measuring the parent compound. However, this could lead to overestimation when methamphetamine is directly disposed into the sewer system. In this respect, it would be advantageous to measure a specific metabolite of methamphetamine instead. We identified 4-hydroxymethamphetamine (pholedrine) as a potential marker. Stability experiments were performed in both filtered and unfiltered wastewater. Correlations with relative loads in wastewater were used to establish its potential as a marker of direct disposal of methamphetamine, or even as a wastewater-based epidemiology biomarker of methamphetamine consumption. This study then investigated the use of pholedrine in combination with methamphetamine to better detect direct disposal events and its potential as a marker of methamphetamine consumption. Examples from both South Australia and New Zealand exemplify the use of pholedrine to identify potential instances of direct disposal of methamphetamine.


[Veritol test in study of cardiovascular functional capacity in bronchial asthma]

R FRUCHTMAN, F LLOVERA
PMID: 24541304   DOI:

Abstract




Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications

Merete Vevelstad, Elisabeth Leere Øiestad, Elisabeth Nerem, Marianne Arnestad, Inger Lise Bogen
PMID: 28978661   DOI: 10.1124/dmd.117.077263

Abstract

Para-methoxymethamphetamine (PMMA) has caused numerous fatal poisonings worldwide and appears to be more toxic than other ring-substituted amphetamines. Systemic metabolism is suggested to be important for PMMA neurotoxicity, possibly through activation of minor catechol metabolites to neurotoxic conjugates. The aim of this study was to examine the metabolism of PMMA in humans; for this purpose, we used human liver microsomes (HLMs) and blood samples from three cases of fatal PMMA intoxication. We also examined the impact of CYP2D6 genetics on PMMA metabolism by using genotyped HLMs isolated from CYP2D6 poor, population-average, and ultrarapid metabolizers. In HLMs, PMMA was metabolized mainly to 4-hydroxymethamphetamine (OH-MA), whereas low concentrations of para-methoxyamphetamine (PMA), 4-hydroxyamphetamine (OH-A), dihydroxymethamphetamine (di-OH-MA), and oxilofrine were formed. The metabolite profile in the fatal PMMA intoxications were in accordance with the HLM study, with OH-MA and PMA being the major metabolites, whereas OH-A, oxilofrine, HM-MA and HM-A were detected in low concentrations. A significant influence of CYP2D6 genetics on PMMA metabolism in HLMs was found. The catechol metabolite di-OH-MA has previously been suggested to be involved in PMMA toxicity. Our studies show that the formation of di-OH-MA from PMMA was two to seven times lower than from an equimolar dose of the less toxic drug MDMA, and do not support the hypothesis of catechol metabolites as major determinants of fatal PMMA toxicity. The present study revealed the metabolite pattern of PMMA in humans and demonstrated a great impact of CYP2D6 genetics on human PMMA metabolism.


Interaction of 3,4-methylenedioxymethamphetamine and methamphetamine during metabolism by in vitro human metabolic enzymes and in rats

Kenji Kuwayama, Kenji Tsujikawa, Hajime Miyaguchi, Tatsuyuki Kanamori, Yuko T Iwata, Hiroyuki Inoue
PMID: 22211929   DOI: 10.1111/j.1556-4029.2011.02039.x

Abstract

Illicit amphetamine-type stimulant (ATS) tablets commonly contain one or more active ingredients, which have hallucinogenic and/or stimulant effects. Because components such as 3,4-methylenedioxymethamphetamine (MDMA) and methamphetamine (MA) in ATS tablets have similar chemical structures, they could be metabolized by common metabolic enzymes. To investigate potential metabolic interactions of ATS tablet components, we studied the in vitro metabolism of MDMA and MA using human metabolic enzymes. MDMA and MA were mainly metabolized by cytochrome P450 2D6 (CYP2D6) and mutually inhibited the production of their main metabolites. In vivo experiments were also performed using intravenous administration of MDMA, MA, or their mixture to rats. The plasma concentrations of MDMA and MA after co-administration were higher than those after administration of MDMA or MA alone. The results in this study imply that multiple components in ATS tablets can interact to mutually inhibit their metabolism and potentially enhance the toxicity of each component.


HIV-negative drug addict diagnosed with AIDS and tuberculosis at autopsy: a case report and brief review of literature

Sunnassee Ananda, Zhu Shaohua, Yang Fan, Liu Liang
PMID: 21420653   DOI: 10.1016/j.jflm.2011.01.010

Abstract

Human Immunodeficiency Virus (HIV) infection is a true plague and a major health concern globally. It is one of the most significant pandemics in recorded history. Despite worldwide efforts to fight the pandemic, and now with the re-emergence of tuberculosis, those clinicians, personnel performing autopsies and medical caregivers are again at risk in the work place, especially in developing countries. We describe a case where a drug abuser, whose addiction was concealed by his parents, died in hospital. He was tested HIV-negative there. A medical tangle ensued and forensic autopsy was carried out. Autopsy confirmed he was an intravenous drug addict and had tuberculosis. Post-mortem blood was positive for HIV antibodies and he was diagnosed with AIDS. Due to social stigmas, lack of knowledge or inefficient medical laboratory procedures etc, such type of cases can become a hazard to those attending the sick and to autopsy pathologists alike. We provide the case description, autopsy findings and review of pertinent literature.


[Veritol eye drops as a diagnostic mydriaticum]

H R BOHRINGER
PMID: 18877769   DOI:

Abstract




Teratogenic potential of pholedrine: a sympathomimetic vasoconstrictive drug - a population-based case-control study

Ferenc Bánhidy, Nándor Acs, Erzsébet H Puhó, Andrew E Czeizel
PMID: 20184643   DOI: 10.1111/j.1741-4520.2010.00276.x

Abstract

Pholedrine was a frequently used drug for the treatment of severe hypotension in some countries, including Hungary. The possible teratogenic effect of pholedrine was not checked; therefore; the birth outcomes, particularly congenital abnormalities (CAs), of infants born to women treated with pholedrine during pregnancy, and pregnancy complications were evaluated in the population-based large dataset of the Hungarian Case-Control Surveillance System of Congenital Abnormalities. Cases with CA and their matched controls without CA born to mothers with pholedrine use during pregnancy were compared. Of 22 843 cases and 38 151 controls, 768 (3.4%) and 1509 (4.0%) were born to mothers with pholedrine treatment, respectively (adjusted odds ratios [OR] with 95% CI: 0.9, 0.8-1.0). There was no higher risk for any CA group in the offspring of mothers who used pholedrine during the second and/or third month of pregnancy (i.e. the critical period of most major CA). The mean gestational week at delivery and birthweight was similar in newborns of women with or without pholedrine treatment during pregnancy. The pattern of pregnancy complications was characteristic (lower incidence of preeclampsia/eclampsia, while higher incidence of severe nausea/vomiting and anemia), explained mainly by the underlying maternal hypotension. In conclusion, pholedrine treatment in pregnant women was not associated with a higher risk for CA or other adverse birth outcomes, such as preterm birth or low birthweight. The knowledge of the teratogenic potential of pholedrine may contribute to the evaluation of other sympathomimetic drugs.


[Clinical experience with Veritol]

F WUHRMANN
PMID: 18877326   DOI:

Abstract




Effects of methamphetamine and its primary human metabolite, p-hydroxymethamphetamine, on the development of the Australian blowfly Calliphora stygia

Christina Mullany, Paul A Keller, Ari S Nugraha, James F Wallman
PMID: 24905152   DOI: 10.1016/j.forsciint.2014.05.003

Abstract

The larvae of necrophagous fly species are used as forensic tools for the determination of the minimum postmortem interval (PMI). However, any ingested drugs in corpses may affect larval development, thus leading to incorrect estimates of the period of infestation. This study investigated the effects of methamphetamine and its metabolite, p-hydroxymethamphetamine, on the forensically important Australian blowfly Calliphora stygia. It was found that the presence of the drugs significantly accelerated larval growth and increased the size of all life stages. Furthermore, drug-exposed samples remained as pupae for up to 78 h longer than controls. These findings suggest that estimates of the minimum PMI of methamphetamine-dosed corpses could be incorrect if the altered growth of C. stygia is not considered. Different temperatures, drug concentrations and substrate types are also likely to affect the development of this blowfly. Pending further research, the application of C. stygia to the entomological analysis of methamphetamine-related fatalities should be appropriately qualified.


[Veritol test, preoperative test]

L DE CASTRO GARCIA
PMID: 20244949   DOI:

Abstract




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